

Application Note: CRISPR/Cas9-Mediated Knockout of the EXO5 Gene

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Compound of Interest

Compound Name: EXO5

Cat. No.: B15608226

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Introduction

The CRISPR/Cas9 system is a powerful and versatile tool for genome editing, enabling the precise knockout of specific genes to study their function.[1][2] This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[3] The cell's natural repair mechanisms, often the error-prone non-homologous end joining (NHEJ) pathway, frequently introduce insertions or deletions (indels) at the break site. These indels can cause frameshift mutations, leading to premature stop codons and the functional knockout of the targeted gene.[3]

The Exonuclease 5 (EXO5) gene encodes a single-stranded DNA (ssDNA)-specific exonuclease crucial for DNA repair and maintaining genomic stability.[4][5][6] EXO5 is involved in homology-directed repair (HDR), a key pathway for repairing DNA double-strand breaks.[7] Functional deficiencies in EXO5 have been linked to androgen-induced genomic instability and are considered a risk factor for prostate tumorigenesis.[7] Creating a stable EXO5 knockout cell line using CRISPR/Cas9 is a critical step for investigating its role in DNA damage response pathways, cell cycle regulation, and its potential as a therapeutic target in cancer research.

This document provides a detailed protocol for knocking out the EXO5 gene in a human cell line using a lentiviral CRISPR/Cas9 system. It covers guide RNA design, lentivirus production, cell transduction, selection of knockout cells, and comprehensive validation at both the genomic and protein levels.[8][9]

Experimental Protocols

Part 1: Guide RNA (gRNA) Design and Vector Preparation

The initial and most critical step is the design of effective and specific gRNAs. Targeting an early exon increases the probability of generating a frameshift mutation that results in a non-functional truncated protein.^{[10][11]}

- gRNA Sequence Selection:
 - Obtain the genomic sequence of the target gene, EXO5, from a genome browser like Ensembl or NCBI.^[12]
 - Use a gRNA design tool (e.g., Horizon's Edit-R, Synthego's Design Tool) to identify potential gRNA sequences targeting an early exon (e.g., exon 1 or 2).^{[12][13]} These tools predict on-target efficiency and potential off-target sites.
 - Select 2-3 gRNAs with high predicted on-target scores and low off-target scores for downstream testing. The gRNA sequence should precede a Protospacer Adjacent Motif (PAM), which is 'NGG' for the commonly used *Streptococcus pyogenes* Cas9 (SpCas9).^[14]
- Oligonucleotide Annealing and Cloning:
 - Synthesize complementary oligonucleotides for each selected gRNA sequence with appropriate overhangs for cloning into a CRISPR vector (e.g., pLentiCRISPRv2, which expresses Cas9, the gRNA, and a puromycin resistance cassette).
 - Anneal the forward and reverse oligos to create a double-stranded DNA fragment.
 - Digest the pLentiCRISPRv2 plasmid with the BsmBI restriction enzyme.
 - Ligate the annealed gRNA oligo duplex into the linearized vector.
 - Transform the ligation product into competent *E. coli* and select for ampicillin-resistant colonies.

- Verify the correct insertion of the gRNA sequence via Sanger sequencing.

Part 2: Lentivirus Production and Transduction

Lentiviral vectors are used for the efficient delivery of the CRISPR/Cas9 components into a wide range of cell types, including those that are difficult to transfect.[\[12\]](#)

- Cell Culture:
 - Culture HEK293T cells (for lentivirus packaging) and the target human cell line (e.g., PC-3 for prostate cancer studies) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
- Lentivirus Packaging:
 - Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
 - Co-transfect the cells with the gRNA-containing pLentiCRISPRv2 plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
 - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
- Transduction of Target Cells:
 - Seed the target cells (e.g., PC-3) to be 50% confluent on the day of transduction.
 - Add the viral supernatant to the cells along with polybrene (8 µg/mL) to enhance transduction efficiency.
 - Incubate for 24 hours, then replace the virus-containing media with fresh complete media.

Part 3: Selection and Validation of Knockout Cells

Validation is a crucial step to confirm the successful gene edit at both the genomic and protein levels.[\[2\]](#)[\[8\]](#)

- Puromycin Selection:
 - 48 hours post-transduction, begin selection by adding puromycin to the culture media at a pre-determined optimal concentration.
 - Culture the cells in selection media for 3-7 days until non-transduced control cells are eliminated.
- Genomic DNA Extraction and PCR:
 - Isolate genomic DNA from the puromycin-resistant cell population.
 - Amplify the region of the EXO5 gene targeted by the gRNA using PCR.
- Indel Analysis (Sanger Sequencing and TIDE/ICE):
 - Purify the PCR product and send it for Sanger sequencing.
 - Analyze the sequencing chromatogram using a tool like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the percentage of indels and knockout efficiency in the pooled cell population.[\[15\]](#)
- Clonal Isolation (Optional but Recommended):
 - To obtain a pure knockout cell line, perform single-cell sorting via FACS or limiting dilution to isolate individual clones.
 - Expand each clone and screen for homozygous knockouts using the genomic validation methods described above.
- Protein Level Validation (Western Blot):
 - Perform a Western blot on protein lysates from the validated knockout clones.[\[9\]](#)

- Use an antibody specific to the EXO5 protein to confirm its absence in the knockout clones compared to the wild-type control cells.[9][16] This step is critical to ensure the genetic modification results in a functional protein knockout.[16]

Data Presentation

Quantitative data from the knockout experiment should be clearly organized.

Table 1: EXO5 Guide RNA Design and Predicted Efficacy

gRNA ID	Target Exon	Sequence (5' to 3')	On-Target Score	Off-Target Score
EXO5-g1	1	GCATTATGC TGCTCCGAC CGG	92	85
EXO5-g2	1	GTCCACCGC AATGGCTCA GCA	88	78

| EXO5-g3 | 2 | AGACGCTCAGTTCGCCATGCA | 85 | 91 |

Table 2: Indel Analysis of Transduced Cell Pool

gRNA ID	Indel Percentage (from ICE Analysis)	Predominant Mutation Type	Knockout Score
EXO5-g1	94%	-1 bp deletion	91%
EXO5-g2	81%	+1 bp insertion	79%

| EXO5-g3 | 75% | -7 bp deletion | 72% |

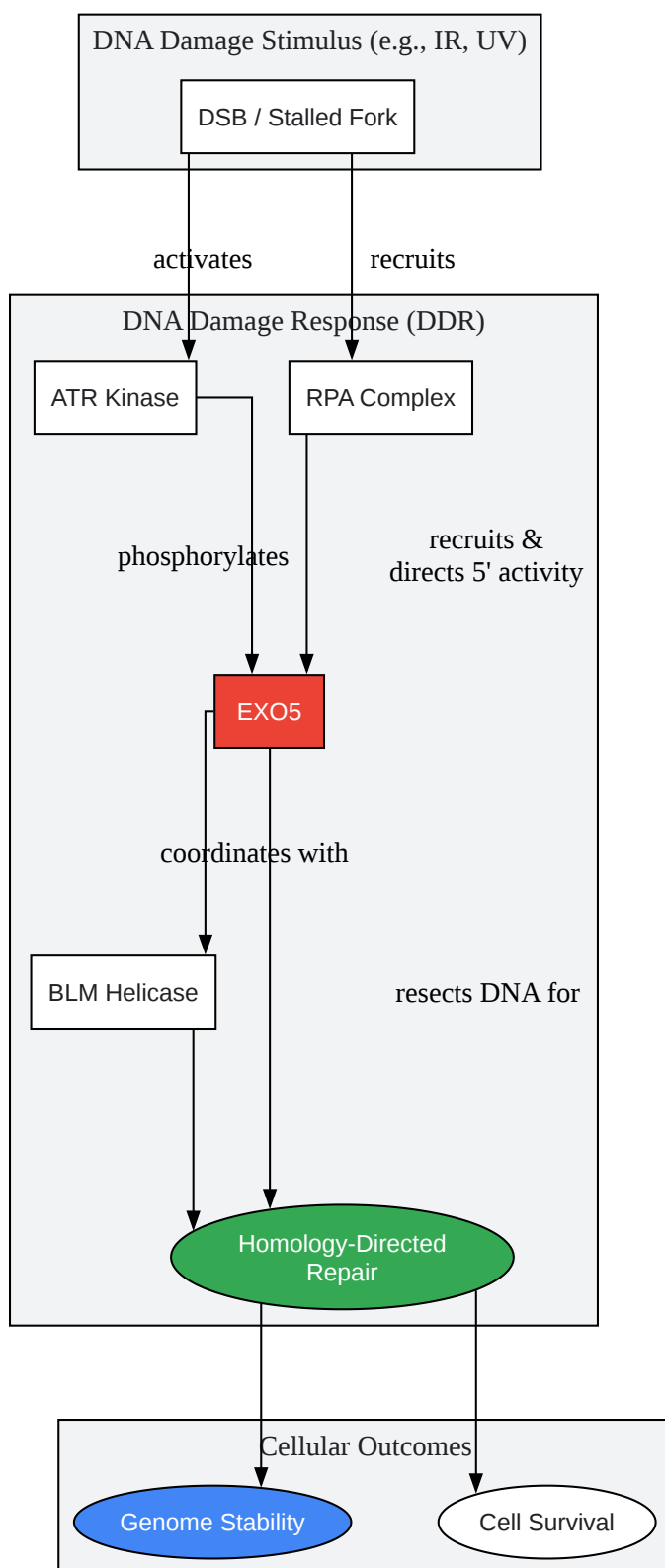
Table 3: Validation of Isolated EXO5 KO Clones

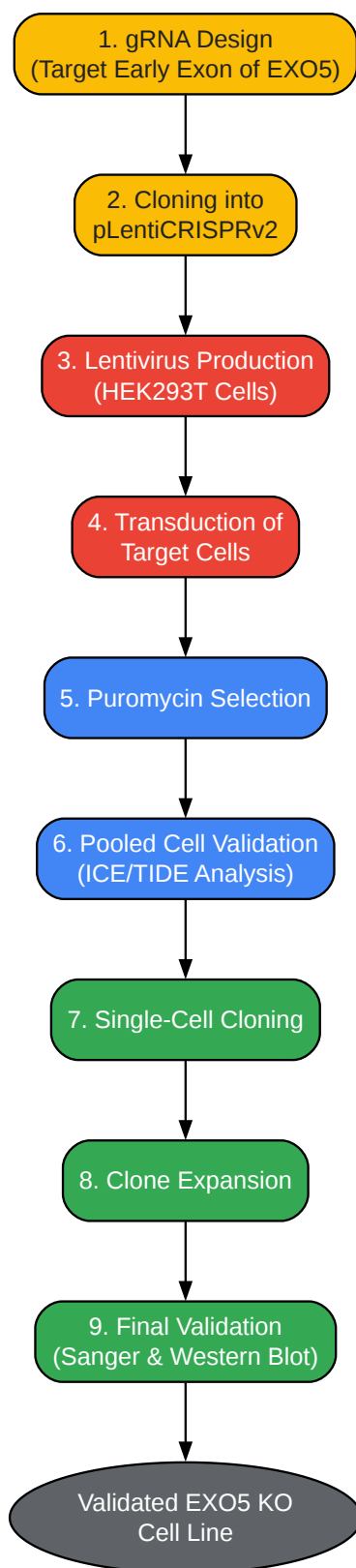
Clone ID	Genotype (from Sanger Sequencing)	EXO5 Protein Expression (vs. WT)
WT	+/+	100%
EXO5-KO-C4	-1/-1 bp (Homozygous)	Not Detected
EXO5-KO-C7	-1/+1 bp (Compound Heterozygous)	Not Detected

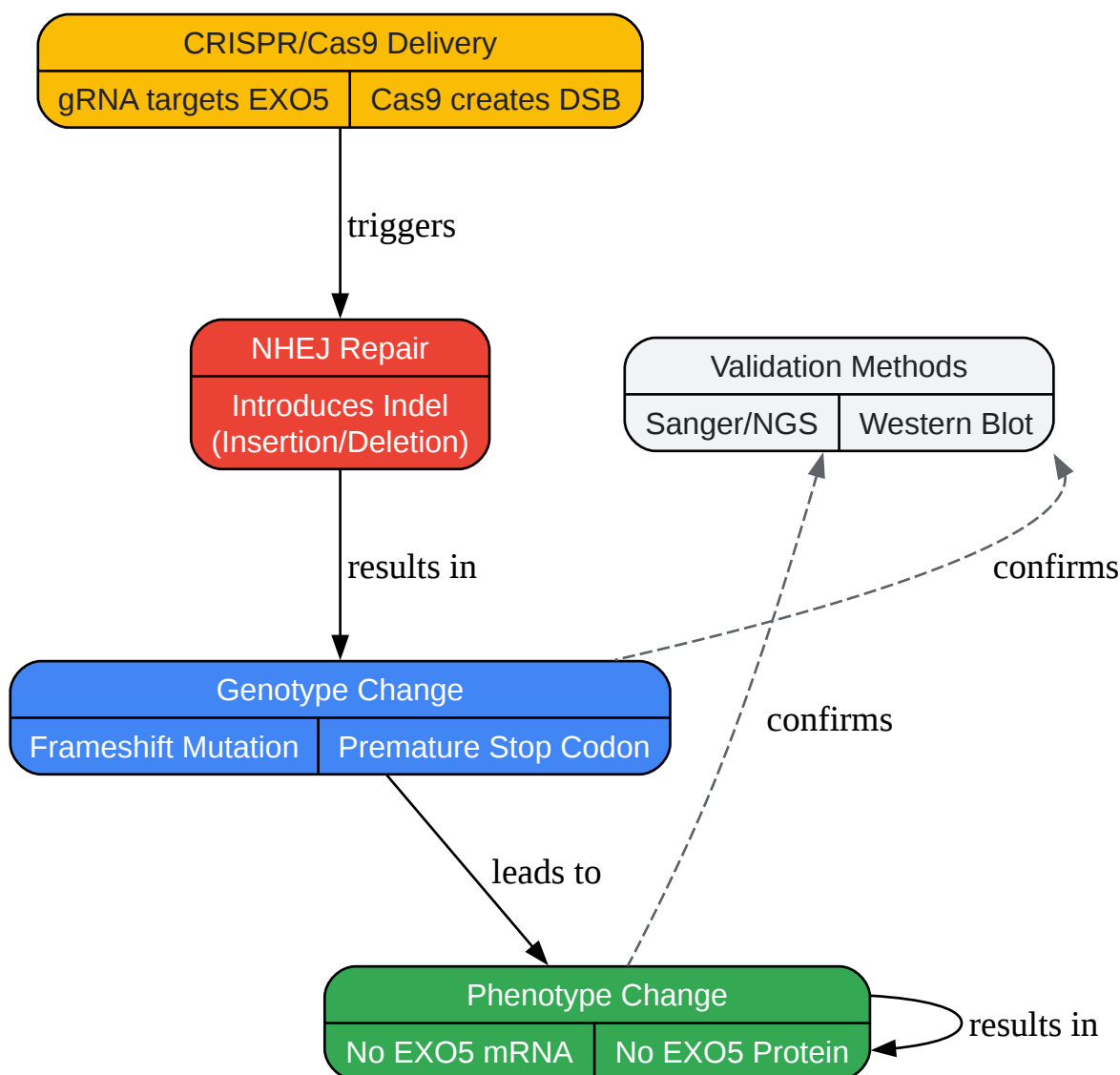
| EXO5-KO-C9 | +/- (Heterozygous) | 48% |

Visualizations

Signaling Pathway







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